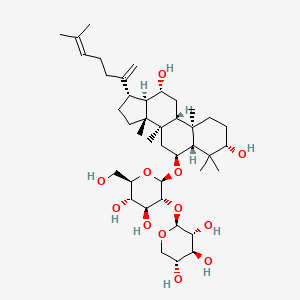
Notoginsenoside T5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Notoginsenoside T5 is a dammarane-type triterpenoid glycoside isolated from the roots of Panax notoginseng. This compound is part of the saponin family, which is known for its diverse pharmacological activities. This compound has been studied for its potential therapeutic effects, particularly in the fields of cardiovascular health, neuroprotection, and anti-inflammatory responses .
准备方法
Synthetic Routes and Reaction Conditions
Notoginsenoside T5 is typically isolated through the acidic deglycosylation of saponins from the roots of Panax notoginseng . The process involves treating the saponins with acid to remove sugar moieties, resulting in the formation of this compound. This method is preferred due to its efficiency in yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The roots of Panax notoginseng are processed to extract the saponins, which are then subjected to acidic conditions to produce this compound. The process is optimized to ensure high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Notoginsenoside T5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.
科学研究应用
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid glycosides.
Biology: It is used to investigate the biological activities of saponins, including their effects on cell signaling pathways and gene expression.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用机制
Notoginsenoside T5 exerts its effects through multiple molecular targets and pathways:
Cardiovascular Protection: It modulates lipid metabolism and reduces oxidative stress, thereby protecting against atherosclerosis and other cardiovascular diseases.
Neuroprotection: It enhances neuronal survival and function by modulating signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Effects: It inhibits the activation of inflammatory mediators, including NF-κB and COX-2, thereby reducing inflammation and associated tissue damage.
相似化合物的比较
Notoginsenoside T5 is unique among saponins due to its specific structure and pharmacological profile. Similar compounds include:
Notoginsenoside R1: Known for its cardiovascular and neuroprotective effects.
Ginsenoside Rb1: Exhibits anti-inflammatory and anticancer properties.
Ginsenoside Rd: Known for its neuroprotective and anti-inflammatory effects
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential.
属性
分子式 |
C41H68O12 |
|---|---|
分子量 |
753.0 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-34(32(48)31(47)26(18-42)52-37)53-36-33(49)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37-,39-,40-,41-/m1/s1 |
InChI 键 |
HXAJCOUXPGZOSR-AILNWJDNSA-N |
手性 SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)C |
规范 SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


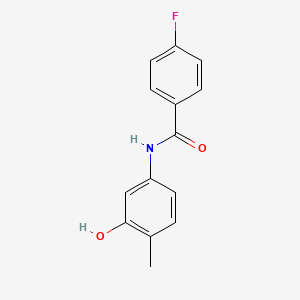
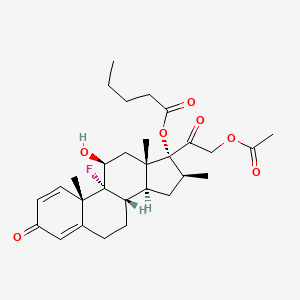
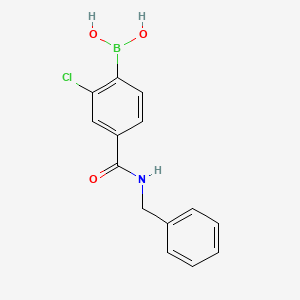
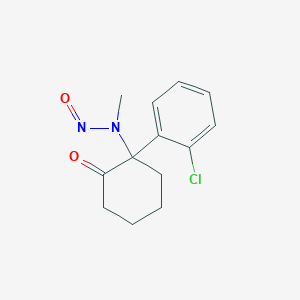
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
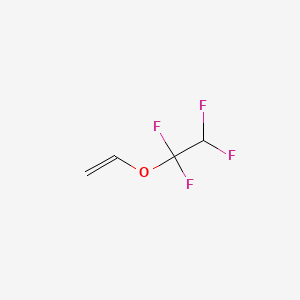
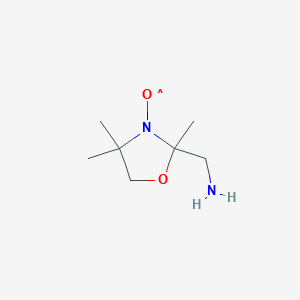
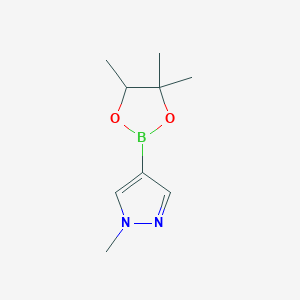
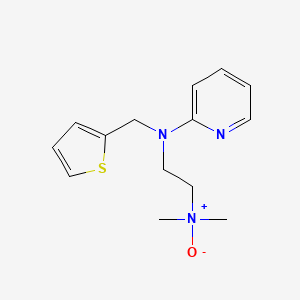
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
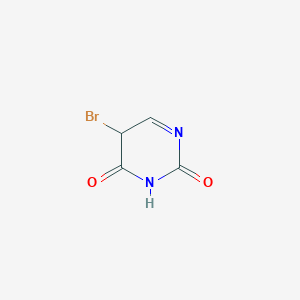
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

